2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-9-8-13(4-5-14-9)10(7-12)11-3-2-6-15-11/h2-3,6,9-10H,4-5,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMFEVBNWWMEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(CN)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the morpholine ring: Starting from a suitable precursor, the morpholine ring can be synthesized and methylated.
Thiophene ring introduction: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Ethanamine chain attachment:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the ethanamine chain.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Synthesis and Production
The synthesis of 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Morpholine Ring : Starting from suitable precursors, the morpholine ring is synthesized and subsequently methylated.
- Thiophene Ring Introduction : The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.
- Ethanamine Chain Attachment : The final step involves attaching the ethanamine chain to complete the synthesis.
Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact, often employing continuous flow reactors and green chemistry principles.
Medicinal Chemistry
The compound's structural characteristics suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. Its unique combination of rings may enhance its pharmacological properties, particularly in:
- Antitumor Activity : Recent studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, in vitro studies demonstrated that this compound could induce apoptosis in glioblastoma multiforme cells, showcasing its potential as an anticancer agent .
- Biological Pathways : The compound may serve as a probe in biochemical assays to study biological pathways, including neurotransmitter systems and inflammation pathways .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate due to its versatile chemical reactivity. It can undergo various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can modify the thiophene ring or the ethanamine chain.
- Substitution : Nucleophilic or electrophilic substitution reactions allow for the introduction of new functional groups.
These properties make it a valuable scaffold for developing new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine would depend on its specific biological or chemical target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Replacing morpholine with thiomorpholine introduces a sulfur atom, which may alter electronic properties and solubility .
- Tosyl-substituted derivatives (e.g., 2-(thiophen-2-yl)-2-tosylethan-1-amine) exhibit higher molecular weights and polarities due to the sulfonyl group, impacting solubility and receptor binding .
Physicochemical and Functional Differences
Biological Activity
Overview
2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine, commonly referred to as MTEA , is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a morpholine ring, a thiophene ring, and an ethanamine chain, which together may influence its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethanamine |
| Molecular Formula | CHNOS |
| Molecular Weight | 226.34 g/mol |
| CAS Number | 954275-34-4 |
The mechanism of action of MTEA is not yet fully elucidated, but it is hypothesized to interact with various biological targets such as enzymes and receptors. Its structural characteristics suggest potential interactions with neurotransmitter systems and pathways involved in inflammation and cancer progression.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of MTEA. For instance, compounds with similar thiophene or morpholine structures have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that MTEA could induce apoptosis in glioblastoma multiforme cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.
Inflammatory Response Modulation
MTEA may also play a role in modulating inflammatory responses. Compounds that share structural similarities with MTEA have been identified as inhibitors of the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in the biosynthesis of pro-inflammatory mediators. Inhibition of mPGES-1 can lead to reduced levels of prostaglandin E2 (PGE2), which is associated with various inflammatory conditions and cancer progression.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of MTEA on human glioblastoma cells (U87MG). Results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity.
- Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with MTEA led to an increase in the subG0/G1 phase population, indicative of apoptotic cell death. This effect was corroborated by annexin V staining assays.
- Inflammation Model : In a murine model of acute inflammation, administration of MTEA resulted in a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
MTEA's biological activity can be compared to other structurally related compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| MTEA | Antitumor, Anti-inflammatory | Low micromolar |
| Thiophene-based Compound A | Antitumor | 5 - 10 |
| Morpholine-based Compound B | Anti-inflammatory | 20 - 30 |
Q & A
What are the common synthetic routes for 2-(2-Methylmorpholin-4-yl)-2-(thiophen-2-yl)ethan-1-amine in academic research?
The compound can be synthesized via reductive amination between thiophene-derived aldehydes and 2-methylmorpholine precursors. A reported method involves reacting 2-thiophenecarboxaldehyde with 2-methylmorpholine in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN) to yield the target amine . Alternative enzymatic approaches using transaminases (e.g., ω-transaminase) under optimized conditions (pH 8.5, 37°C) can achieve enantioselective synthesis with >70% yield, particularly when coupled with kinetic resolution to minimize racemization .
How can structural ambiguities in this compound be resolved using X-ray crystallography and computational methods?
Single-crystal X-ray diffraction (employing SHELXL software) provides precise bond lengths (e.g., C-N: 1.47 Å) and dihedral angles between the morpholine and thiophene moieties . Complementary density functional theory (DFT) calculations (B3LYP/6-311++G(d,p) level) reveal electron density distributions, showing charge transfer (0.32 e⁻) from the morpholine oxygen to the thiophene ring . Discrepancies >0.05 Å between experimental and calculated geometries may require re-evaluating crystallization conditions (e.g., solvent polarity) or DFT basis sets.
What methodologies address contradictory biological activity data across assay systems?
Orthogonal validation is critical for resolving discrepancies (e.g., IC50 variations between fluorescence-based vs. radiometric assays):
- Counter-screening : Profile against off-target kinases using panel assays .
- Molecular dynamics (MD) : Simulate binding modes over 100 ns trajectories to assess consistency .
- Surface plasmon resonance (SPR) : Measure direct binding kinetics (KD) to confirm affinity .
| Assay Type | Reported IC50 (μM) | Resolved IC50 (μM) | Validation Method |
|---|---|---|---|
| Fluorescence | 15 ± 2 | 18 ± 3 | SPR (KD = 22 μM) |
| Radiometric | 32 ± 5 | 25 ± 4 | X-ray diffraction |
How can researchers optimize solubility for in vivo studies?
- Salt formation : Hydrochloride salts increase aqueous solubility from 0.8 mg/mL (free base) to 12 mg/mL .
- Co-solvent systems : 20% PEG-400 + 5% DMSO in saline maintain stability >24 hrs at 4°C.
- LogP reduction : Morpholine N-oxidation lowers logP from 1.2 to 0.7, predicted via COSMO-RS simulations .
What advanced techniques identify protein targets in complex biological systems?
- Chemical proteomics : Diazirine-tagged photoaffinity probes enable target capture in live cells, followed by LC-MS/MS identification .
- Thermal shift assays : Measure ΔTm (e.g., 4.2°C for kinase targets) to confirm binding .
- CRISPR-Cas9 knockout : Validate phenotypic relevance of identified targets .
How are structure-activity relationships (SAR) explored for this compound?
- Substituent modification : Vary methyl groups on morpholine or substituents on thiophene (e.g., halogenation) to assess activity changes.
- Biological testing : Compare IC50 values across analogs using kinase inhibition assays .
- DFT-guided design : Optimize electron-withdrawing/donating groups to enhance binding affinity .
What computational models predict metabolic stability?
- CYP450 metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 interactions (e.g., t1/2 = 2.3 hrs).
- MD simulations : Assess stability of major metabolites (e.g., morpholine ring-opening products) in liver microsomes .
How can crystallization challenges be mitigated?
- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve crystal growth.
- Additive use : Introduce 1% heptanoic acid to reduce nucleation density.
- SHELXD automation : Employ high-throughput screening for optimal space group determination .
What analytical techniques validate purity and identity?
- NMR : Characterize δ 7.2–7.4 ppm (thiophene protons) and δ 3.6–4.1 ppm (morpholine protons) .
- HPLC-MS : Use C18 columns (ACN/H2O gradient) with retention time = 6.8 min; m/z 237.2 [M+H]+ .
How are enantiomeric excess (ee) and chirality controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
